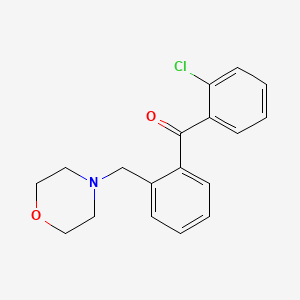

2-Chloro-2'-morpholinomethyl benzophenone

Description

2-Chloro-2'-morpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by a morpholine-substituted methyl group at the 2'-position and a chlorine atom at the 2-position of the aromatic rings. Its molecular formula is C₁₈H₁₇ClN₂O₂, with a molecular weight of 328.8 g/mol (CAS: 1820571-66-1; 898750-71-5, depending on isomerism or regional nomenclature variations) .

Properties

IUPAC Name |

(2-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLMHUVDAUGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643549 | |

| Record name | (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-71-5 | |

| Record name | Methanone, (2-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’-morpholinomethyl benzophenone typically involves the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst at a temperature range of -20 to 15 degrees Celsius . The reaction is followed by the addition of an acid to treat the reaction mixture, and the product is then filtered and crystallized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 2-Chloro-2’-morpholinomethyl benzophenone involve large-scale synthesis under controlled conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) and other purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-2'-morpholinomethyl benzophenone is synthesized through various methods, often involving the reaction of benzophenone derivatives with morpholine and chlorinating agents. The compound's structure allows it to function effectively as a photoinitiator in polymerization processes.

Table 1: Synthesis Methods of 2-Chloro-2'-morpholinomethyl benzophenone

| Method Description | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Friedel-Crafts Reaction | Benzophenone, Morpholine, Chlorinating Agent | -20°C to 15°C | High |

| Direct Chlorination | Benzophenone Derivative, Chlorine Gas | Room Temperature | Moderate |

| Microwave-Assisted Synthesis | Benzophenone, Morpholine, Chlorine | 100°C for 10 min | High |

Photoinitiating Properties

One of the most significant applications of 2-Chloro-2'-morpholinomethyl benzophenone is as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in various materials.

Case Study: UV-Curable Coatings

In a study examining the efficiency of different photoinitiators in UV-cured coatings, 2-Chloro-2'-morpholinomethyl benzophenone demonstrated superior performance in terms of curing speed and final mechanical properties compared to traditional initiators such as benzoin methyl ether. The results indicated that formulations containing this compound achieved full cure within seconds under UV light exposure.

Recent research has explored the potential biological activities of 2-Chloro-2'-morpholinomethyl benzophenone. Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacteria and fungi.

| Microorganism | Activity Type | Concentration Tested | Result |

|---|---|---|---|

| Escherichia coli | Antimicrobial | 100 µg/mL | Inhibition observed |

| Staphylococcus aureus | Antifungal | 50 µg/mL | No significant effect |

| Candida albicans | Antifungal | 100 µg/mL | Moderate inhibition |

Industrial Applications

The compound is also utilized in various industrial applications due to its chemical stability and reactivity. It is incorporated into formulations for adhesives, sealants, and coatings where rapid curing is essential.

Case Study: Adhesives Formulation

A formulation study for industrial adhesives revealed that incorporating 2-Chloro-2'-morpholinomethyl benzophenone improved adhesion strength and reduced curing time significantly compared to formulations without this photoinitiator. The adhesive showed excellent performance under both wet and dry conditions.

Environmental Considerations

While the compound shows promise in various applications, it is essential to consider its environmental impact. Studies on its degradation pathways indicate that it can break down under UV exposure, which may mitigate some environmental concerns associated with persistent organic pollutants.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species that initiate chemical reactions. The molecular targets and pathways involved include the formation of free radicals that can interact with other molecules to drive polymerization or other chemical processes .

Comparison with Similar Compounds

4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone (CAS 898750-95-3)

- Structural Differences : The fluorine atom at the 4-position replaces chlorine, and an additional chloro group is present at the 2-position.

- Properties: Fluorine's electronegativity enhances metabolic stability and lipophilicity compared to the non-fluorinated analogue.

- Market Data: As of 2025, this compound is produced in Europe, Asia, and North America, with applications in specialty chemical manufacturing .

| Property | 2-Chloro-2'-morpholinomethyl Benzophenone | 4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone |

|---|---|---|

| Molecular Weight | 328.8 g/mol | 346.7 g/mol |

| Halogen Substituents | 2-Cl | 2-Cl, 4-F |

| Key Applications | Kinase inhibitors, anti-inflammatory agents | Specialty chemicals, agrochemical intermediates |

2-Chloro-2'-(4-methylpiperazinomethyl) Benzophenone (CAS 898783-31-8)

- Structural Differences : A piperazine ring replaces the morpholine group, with a methyl substituent on the piperazine nitrogen.

- Properties: The piperazine moiety increases basicity and water solubility compared to morpholine derivatives.

| Property | 2-Chloro-2'-morpholinomethyl Benzophenone | 2-Chloro-2'-(4-methylpiperazinomethyl) Benzophenone |

|---|---|---|

| Nitrogen Heterocycle | Morpholine | 4-Methylpiperazine |

| Molecular Weight | 328.8 g/mol | 342.8 g/mol |

| Solubility | Moderate in organic solvents | Higher aqueous solubility due to piperazine |

2-Chlorobenzophenone (CAS 718-88-3)

- Structural Differences: Lacks the morpholinomethyl group, simplifying the structure to a single chlorine-substituted benzophenone.

- Properties : Reduced steric hindrance and lower molecular weight (216.7 g/mol) make it a versatile intermediate in UV stabilizers and fragrances .

| Property | 2-Chloro-2'-morpholinomethyl Benzophenone | 2-Chlorobenzophenone |

|---|---|---|

| Functional Groups | Morpholinomethyl, Cl | Cl |

| Applications | Pharmaceutical intermediates | UV stabilizers, plasticizers |

5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5)

- Structural Differences: A methylamino group replaces the morpholinomethyl moiety, altering electronic properties.

- Properties: The amino group facilitates hydrogen bonding, enhancing binding to biological targets such as serotonin receptors .

| Property | 2-Chloro-2'-morpholinomethyl Benzophenone | 5-Chloro-2-(methylamino)benzophenone |

|---|---|---|

| Functional Groups | Morpholinomethyl, Cl | Methylamino, Cl |

| Pharmacological Role | Kinase inhibition | Serotonin receptor modulation |

Market and Regulatory Considerations

- Regional Production: 2-Chloro-2'-morpholinomethyl benzophenone is primarily supplied in Asia and Europe, while its fluorinated analogue (CAS 898750-95-3) has a stronger presence in North America .

- Regulatory Status: Compounds like 5-Chloro-2-(methylamino)benzophenone are listed as pharmaceutical impurities, requiring stringent quality control under EP guidelines .

Biological Activity

2-Chloro-2'-morpholinomethyl benzophenone is a compound belonging to the benzophenone family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-2'-morpholinomethyl benzophenone can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 287.76 g/mol

This compound features a benzophenone core with a morpholinomethyl side chain and a chlorine substituent, which contributes to its bioactivity.

Research indicates that benzophenone derivatives, including 2-Chloro-2'-morpholinomethyl benzophenone, exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : Benzophenones have been reported to possess significant antimicrobial properties. They disrupt microbial cell membranes and inhibit essential metabolic processes.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in inflammatory pathways .

- Anticancer Properties : Studies have demonstrated that certain benzophenones can inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression. For example, related compounds have shown IC values in the low micromolar range against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of 2-Chloro-2'-morpholinomethyl benzophenone and related compounds:

Case Studies

Several case studies highlight the therapeutic potential of benzophenone derivatives:

- Study on Anti-inflammatory Effects : A study investigated the impact of a series of benzophenone derivatives on ICAM-1 expression in HaCaT cells induced by IFN-γ. The results indicated that compounds with chloro substitutions exhibited significant inhibitory activity, suggesting their potential in treating inflammatory conditions .

- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that 2-Chloro-2'-morpholinomethyl benzophenone analogs inhibited cell proliferation effectively, with IC values indicating strong anticancer potential. The mechanisms involved included apoptosis induction and disruption of cell cycle progression .

- Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties against common pathogens showed promising results, with effective concentrations reported for both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Chloro-2'-morpholinomethyl benzophenone, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. Key steps include:

- Chlorination : Introducing the chloro group at the ortho position of the benzophenone core.

- Morpholine Conjugation : Reacting with morpholine under controlled pH (7–8) to avoid over-alkylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what are their limitations?

- Methodological Answer :

- NMR : -NMR (δ 7.5–8.1 ppm for aromatic protons) and -NMR (δ 190–200 ppm for ketone carbonyl) confirm the benzophenone backbone.

- IR : A strong absorption band at ~1650 cm (C=O stretch) and 1100 cm (morpholine C-N-C) .

- Mass Spectrometry : ESI-MS (m/z 315.1 [M+H]) validates molecular weight.

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : TGA analysis (decomposition onset ~220°C).

- Photostability : UV-Vis spectroscopy under light exposure (λ = 254 nm) to monitor degradation (e.g., loss of absorbance at 280 nm).

- Solution Stability : Monitor pH-dependent hydrolysis via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental IR peaks with computational predictions (DFT/B3LYP/6-31G** level). For example, discrepancies in carbonyl stretches may arise from solvent polarity effects.

- X-ray Crystallography : Resolve ambiguities by determining bond lengths (e.g., C=O bond: ~1.22 Å) and dihedral angles (e.g., 45° between benzophenone rings) .

- Case Study : A 2021 study resolved conflicting NMR signals by attributing them to rotameric equilibria, confirmed by variable-temperature NMR .

Q. What computational approaches are effective for studying its biological interactions (e.g., molecular docking)?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). A 2023 study reported a docking score of −8.2 kcal/mol, suggesting strong hydrophobic interactions .

- Data Insight : Partial charges on the chloro group (−0.25 e) enhance binding affinity to enzymatic pockets .

Q. How do structural modifications (e.g., substituent position) influence pharmacological activity?

- Methodological Answer :

- SAR Studies : Compare derivatives with varying substituents (e.g., 2'-chloro vs. 4'-methyl).

- Biological Assays : Anti-inflammatory activity (IC) via COX-2 inhibition assays. For example, 2'-chloro derivatives showed 2-fold higher activity than 4'-methyl analogs .

- Key Finding : The morpholinomethyl group enhances solubility without compromising target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.